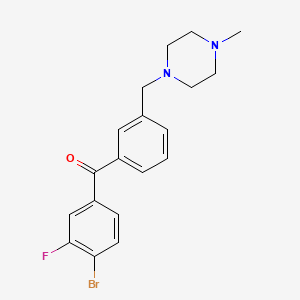

![molecular formula C20H29NO4 B1327255 Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate CAS No. 898751-57-0](/img/structure/B1327255.png)

Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

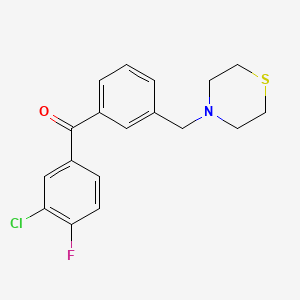

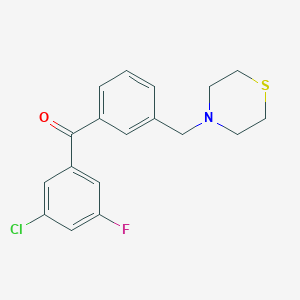

Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate is a chemical compound with the molecular formula C20H29NO4 and a molecular weight of 347.45 . It has attracted extensive attention from researchers due to its unique properties.

Synthesis Analysis

The synthesis of morpholine-containing compounds like Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate typically involves a two-step process. This process starts with easily available reactants and includes a Mannich reaction followed by a Michael addition reaction under mild conditions .Molecular Structure Analysis

The molecular structure of Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate has been assessed using various techniques such as 1H, 13C, 31P nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (ESI-HRMS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate include a Mannich reaction and a Michael addition reaction . These reactions are typically carried out under mild conditions.Physical And Chemical Properties Analysis

Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate has a molecular weight of 347.45 . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

1. Development of Kinase Inhibitors

Research by Xu et al. (2015) describes a one-pot, three-component Wittig–SNAr approach for synthesizing various ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylates and analogues. These compounds are highlighted as potential intermediates for aurora 2 kinase inhibitors, showcasing the chemical's relevance in medicinal chemistry and drug design. The study emphasizes the process's high stereoselectivity and environmentally benign nature, using water as a solvent under metal-free, mild conditions (Xu et al., 2015).

2. Potential in Cancer Treatment

In the context of cancer research, the work of Nurieva et al. (2015) is significant. They synthesized compounds like 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, noting the moderate cytotoxicity of these compounds against human epithelial lung carcinoma cells A549. This implies potential applications in cancer treatment and drug development (Nurieva et al., 2015).

3. Exploring Luminescence and Anticancer Properties

Ramos et al. (2020) synthesized fac-[Re(et-isonic)(NN)(CO)3]+ complexes with ethyl-isonicotinate and other components. The research aimed to understand their photophysical properties and explore their anticancer potential. The study highlighted that these complexes could be potential candidates for novel therapeutic processes, demonstrating the versatility of ethyl-based compounds in medical research (Ramos et al., 2020).

Safety And Hazards

According to the safety data sheet provided by Ambeed , Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be inhaled, swallowed, or come into contact with skin and eyes. It should be used only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace.

Eigenschaften

IUPAC Name |

ethyl 7-[2-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4/c1-2-25-20(23)11-5-3-4-10-19(22)18-9-7-6-8-17(18)16-21-12-14-24-15-13-21/h6-9H,2-5,10-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVJKJWSBRYIJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643572 |

Source

|

| Record name | Ethyl 7-{2-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate | |

CAS RN |

898751-57-0 |

Source

|

| Record name | Ethyl 2-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-{2-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

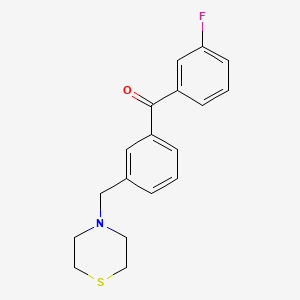

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)

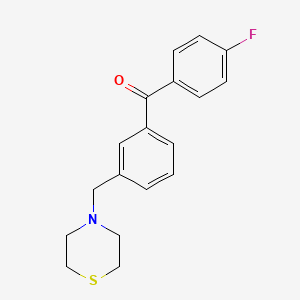

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)